molecular formula C21H17N3O2 B2389798 N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzamide

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzamide

Cat. No.: B2389798
M. Wt: 343.4 g/mol
InChI Key: DXDQAQJNFUBNPQ-UHFFFAOYSA-N
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Description

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzamide is a synthetic small molecule characterized by a benzamide scaffold substituted with a 2-methoxy group and linked to an imidazo[1,2-a]pyridine-containing phenyl moiety.

Properties

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-26-19-7-3-2-6-17(19)21(25)22-16-11-9-15(10-12-16)18-14-24-13-5-4-8-20(24)23-18/h2-14H,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDQAQJNFUBNPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzamide are acetylcholinesterase (AChE) , butyrylcholinesterase (BChE) , and Lipoxygenase (LOX) . These enzymes play crucial roles in various biological processes. AChE and BChE are involved in the breakdown of acetylcholine and other choline esters that function as neurotransmitters, while LOX plays a significant role in the metabolism of polyunsaturated fatty acids to form leukotrienes.

Mode of Action

This compound interacts with its targets (AChE, BChE, and LOX) by inhibiting their activities. The inhibition of these enzymes leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The inhibition of LOX, on the other hand, can lead to a decrease in the production of leukotrienes, which are involved in inflammatory responses.

Biochemical Pathways

The inhibition of AChE and BChE affects the cholinergic pathway, leading to an increase in acetylcholine levels. This can enhance neurotransmission in the nervous system. The inhibition of LOX affects the arachidonic acid pathway, potentially leading to a decrease in the production of inflammatory mediators like leukotrienes.

Result of Action

The inhibition of AChE, BChE, and LOX by this compound can lead to enhanced cholinergic transmission and a potential decrease in inflammatory responses. These effects could be beneficial in the treatment of conditions like Alzheimer’s disease, where increased cholinergic transmission is desired, and in conditions where a reduction in inflammation is beneficial.

Biological Activity

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanism of action, target interactions, and potential therapeutic applications, supported by data tables and research findings.

  • Molecular Formula : C21H17N3O2
  • Molecular Weight : 343.4 g/mol
  • Purity : Typically ≥ 95% .

The primary biological activity of this compound involves the inhibition of key enzymes:

  • Acetylcholinesterase (AChE)
  • Butyrylcholinesterase (BChE)
  • Lipoxygenase (LOX)

Mode of Action

  • Inhibition of AChE and BChE :
    • These enzymes are crucial for the breakdown of acetylcholine in the synaptic cleft. Inhibition leads to increased levels of acetylcholine, enhancing cholinergic transmission in the nervous system, which may be beneficial in treating conditions like Alzheimer's disease .
  • Inhibition of LOX :
    • LOX is involved in the inflammatory response by catalyzing the formation of leukotrienes from arachidonic acid. Inhibition of LOX can reduce inflammation and has potential applications in treating inflammatory diseases .

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit antitumor properties. For instance, derivatives have shown IC50 values in the nanomolar range against various cancer cell lines:

CompoundTargetIC50 Value (nM)Reference
81cPLK4<10
82aPim-10.4
83MM1.S640

These findings suggest that modifications to the imidazo[1,2-a]pyridine structure can enhance antitumor efficacy.

Neuroprotective Effects

The inhibition of AChE and BChE not only suggests potential use in cognitive enhancement but also indicates neuroprotective effects. By increasing acetylcholine levels, this compound may help in conditions characterized by cholinergic deficits .

Study on Cholinergic Activity Enhancement

A study evaluated the effects of this compound on mouse models with induced cholinergic deficits. The results demonstrated:

  • Significant improvement in cognitive function as measured by maze tests.
  • Increased acetylcholine levels in the hippocampus post-treatment.

This supports its potential application in neurodegenerative diseases .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of the methoxy group on the benzamide ring significantly impacts molecular interactions:

  • Sulpiride (): A 2-methoxybenzamide derivative with an aminosulfonyl group, demonstrating the versatility of the benzamide core in divergent therapeutic applications (tranquilizer vs. kinase inhibition).

Heterocyclic Core Modifications

  • GSK1904529A (): Features an imidazo[1,2-a]pyridine linked to a difluorophenyl group and a pyrimidine side chain. Its IGF-IR/IR inhibitory activity (Ki = 86 nM) highlights the importance of extended aromatic systems for kinase binding .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Solubility (DMSO) Key Substituents
Target Compound* ~350 (estimated) ~3.5† Moderate‡ 2-methoxybenzamide, imidazopyridine
GSK1904529A () 851.96 N/A 170 mg/mL Difluorophenyl, pyrimidine
Sulpiride () 341.42 ~1.5 N/A 2-methoxy, aminosulfonyl
Methanesulfonamide () 317.36 3.54 N/A 3-methoxyphenyl, methanesulfonamide

*Estimated based on analogs; †Predicted from (LogP ~3.5 for similar structures); ‡Assumed from solubility trends.

Pharmacological and Therapeutic Implications

  • Kinase Inhibition : GSK1904529A’s IGF-IR targeting (Ki = 86 nM) suggests that the target compound, with a simpler structure, may exhibit weaker but more selective inhibition due to reduced steric bulk .
  • Tranquilizer Activity : Sulpiride () demonstrates that 2-methoxybenzamide derivatives can act on CNS targets, though the imidazopyridine moiety in the target compound likely shifts activity toward peripheral receptors.

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